Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)

1,2-Diphenyl-1-ethanone oxime structure
1,2-Diphenyl-1-ethanone oxime structure
1,2-Diphenyl-1-ethanone oxime
952-06-7
C14H13NO
211.259123563766
MFCD14581645
807348
235383

1,2-Diphenyl-1-ethanone oxime Properties

Names and Identifiers

    • 1,2-Diphenyl-1-ethanone oxime
    • (NE)-N-(1,2-diphenylethylidene)hydroxylamine
    • Ethanone,1,2-diphenyl-, oxime
    • DeoxyBenzoinOxime
    • 2-Phenylacetophenone oxime
    • Benzyl phenyl ketoxime
    • NSC 135001
    • NSC 36666
    • Acetophenone, 2-phenyl-, oxime (7CI, 8CI)
    • 1,2-Diphenyl-1-ethanoneoxime
    • 1,2-Diphenylethanone oxime
    • Benzyl phenyl ketone oxime
    • AKOS017332276
    • SCHEMBL17296071
    • deoxybenzoin oxime
    • 57736-10-4
    • DB-111026
    • Ethanone, 1,2-diphenyl-, oxime, (1Z)-
    • Ethanone, 1,2-diphenyl-, oxime
    • PWCUVRROUAKTLL-UHFFFAOYSA-N
    • 952-06-7
    • NSC 135001; NSC 36666
    • Deoxybenzoic oxime
    • N-(1,2-diphenylethylidene)hydroxylamine
    • 26306-06-9
    • 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime
    • (Z)-1,2-Diphenylethanone oxime
    • (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE
    • BCP34290
    • +Expand
    • MFCD14581645
    • PWCUVRROUAKTLL-UHFFFAOYSA-N
    • 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
    • ON=C(CC1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • 211.099714038g/mol
  • 1
  • 0
  • 3
  • 211.099714038g/mol
  • 16
  • 225
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1
  • 3.4
  • 32.6Ų

Experimental Properties

  • 375.4°C at 760 mmHg
  • 98 ºC
  • Very slightly soluble (0.11 g/l) (25 º C),
  • 1.04±0.1 g/cm3 (20 ºC 760 Torr),

1,2-Diphenyl-1-ethanone oxime Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003749-250mg
1,2-Diphenyl-1-ethanone oxime
952-06-7 97%;RG
250mg
$32.00 2024-04-19
A2B Chem LLC
AB48393-1mg
1,2-Diphenyl-1-ethanone oxime
952-06-7 >95%
1mg
$202.00
Aaron
AR0037CL-250mg
1,2-Diphenyl-1-ethanone oxime
952-06-7 97%
250mg
$12.00 2024-07-18
abcr
AB270292-1 g
1,2-Diphenyl-1-ethanone oxime, 95%; .
952-06-7 95%
1 g
€187.10 2023-07-20
Alichem
A019119949-5g
1,2-Diphenyl-1-ethanone oxime
952-06-7 97%
5g
$400.00 2023-08-31
Chemenu
CM336660-500g
N-(1,2-diphenylethylidene)hydroxylamine
952-06-7 95%+
500g
$135
Enamine
EN300-91211-1.0g
N-(1,2-diphenylethylidene)hydroxylamine
952-06-7
1.0g
$328.0
eNovation Chemicals LLC
Y1015346-500mg
1,2-Diphenyl-1-ethanone oxime
952-06-7 95%
500mg
$305 2022-05-25
Key Organics Ltd
MD-0215-1MG
1,2-diphenyl-1-ethanone oxime
952-06-7 >95%
1mg
£37.00 2023-09-09
TRC
B452625-10mg
1,2-Diphenyl-1-ethanone Oxime
952-06-7
10mg
$ 50.00 2022-06-07

1,2-Diphenyl-1-ethanone oxime Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  rt; rt → 75 °C; 2 h, 75 °C
Reference
Synthesis of 2,3-diaryl-2H-azirines via Cs2CO3-mediated cyclization of ketoxime acetates
Zhao, Mi-Na; Guan, Zheng-Hui, Organic Syntheses, 2019, 96, 66-87

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium acetate trihydrate Solvents: Methanol ,  Water ;  12 h, 60 °C
Reference
Nitrimines as Reagents for Metal-Free Formal C(sp2)-C(sp2) Cross-Coupling Reactions
Angeles-Dunham, Veronica V.; Nickerson, David M.; Ray, Devin M.; Mattson, Anita E., Angewandte Chemie, 2014, 53(52), 14538-14541

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  2 h, 90 °C
Reference
Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime Esters
Wang, Panpan; Leng, Yuting ; Wu, Yangjie, European Journal of Organic Chemistry, 2022, 2022(45),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → 95 °C
Reference
Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compounds
Sun, Lincong; Liu, Bingxian; Zhao, Yanlian; Chang, Junbiao; Kong, Lingheng; et al, Chemical Communications (Cambridge, 2021, 57(67), 8268-8271

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Toluene ;  18 h, reflux
Reference
Synthesis of valdecoxib
Huang, Yuanjun; Liu, Mingxing; Guo, Nianchun; Yao, Bo, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(6), 465-466

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  4 - 24 h, 80 °C
Reference
Engineering Iron Responses in Mammalian Cells by Signal-Induced Protein Proximity
Zeng, Guihua; Li, Huanqiu; Wei, Yongyi; Xuan, Weimin; Zhang, Roushu; et al, ACS Synthetic Biology, 2017, 6(6), 921-927

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  2 h, reflux
Reference
Coxib-derived conjugate compounds and methods of use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System
Lu, Yipu; Kasahara, Akitomo; Hyodo, Tadashi ; Ohara, Kazuaki; Yamaguchi, Kentaro ; et al, Organic Letters, 2023, 25(19), 3482-3486

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  rt → 75 °C; 4 h, 70 - 75 °C; 75 °C → 60 °C; 50 - 60 °C
1.2 Reagents: Water ;  30 min
Reference
A process method for preparing parecoxib
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Toluene ;  18 h, reflux; reflux → rt
1.3 Reagents: Water ;  cooled
Reference
Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazole
Liu, Ming-xing; Mi, Zhi-yuan; Huang, Yuan-jun; Guo, Nian-chun, Hecheng Huaxue, 2008, 16(3), 356-357

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → 40 °C
Reference
Synthesis of Valdecoxib, a COX-2 inhibitor
Wang, Rui-ting; Zhang, Di-qun; Fu, Yan, Zhongguo Xinyao Zazhi, 2005, 14(1), 72-74

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  6 h, reflux
Reference
Preparation of isothiazole derivatives having antipyretic, analgesic and antiphlogistic activity
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Isopropanol ,  Water
Reference
Two-phase preparation of oximes
Lozynski, Marek; Rusinska-Roszak, Danuta, Polish Journal of Chemistry, 1986, 60(4-6), 625-9

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydroxylamine Solvents: 1,4-Dioxane ,  Water ;  38 - 40 h, 140 °C
Reference
Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines
Moran, Joseph; Gorelsky, Serge I.; Dimitrijevic, Elena; Lebrun, Marie-Eve; Bedard, Anne-Catherine; et al, Journal of the American Chemical Society, 2008, 130(52), 17893-17906

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydroxylamine Solvents: Isopropanol ,  Water ;  38 - 40 h, 140 °C
Reference
Intermolecular cope-type hydroamination of alkenes and alkynes
Beauchemin, Andre M.; Moran, Joseph; Lebrun, Marie-Eve; Seguin, Catherine; Dimitrijevic, Elena; et al, Angewandte Chemie, 2008, 47(8), 1410-1413

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Hydrogen ,  Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ;  3 h, 10 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
First iron-catalyzed synthesis of oximes from styrenes
Prateeptongkum, Saisuree; Jovel, Irina; Jackstell, Ralf; Vogl, Nadine; Weckbecker, Christoph; et al, Chemical Communications (Cambridge, 2009, (15), 1990-1992

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  18 h, 60 °C
1.2 Reagents: Water
Reference
Catalytic Asymmetric Chlorination of Isoxazolinones
Wannenmacher, Nick; Keim, Noah; Frey, Wolfgang; Peters, Rene, European Journal of Organic Chemistry, 2022, 2022(9),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  18 h, 60 °C
1.2 Reagents: Water
Reference
Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-Addition
Hellmuth, Tina; Frey, Wolfgang; Peters, Rene, Angewandte Chemie, 2015, 54(9), 2788-2791

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 -
Reference
Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dications
Ohwada, Tomohiko; Ohta, Toshiharu; Shudo, Koichi, Tetrahedron, 1987, 43(2), 297-305

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, reflux
Reference
Dioxime oxalates; new iminyl radical precursors for syntheses of N-heterocycles
Portela-Cubillo, Fernando; Lymer, James; Scanlan, Eoin M.; Scott, Jackie S.; Walton, John C., Tetrahedron, 2008, 64(52), 11908-11916

1,2-Diphenyl-1-ethanone oxime Raw materials

1,2-Diphenyl-1-ethanone oxime Preparation Products

1,2-Diphenyl-1-ethanone oxime Suppliers

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